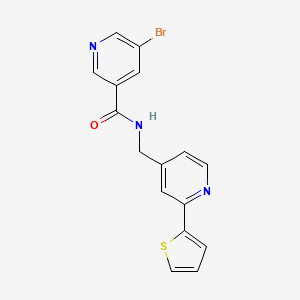

5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide

Description

5-Bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide is a brominated nicotinamide derivative featuring a hybrid heterocyclic substituent: a pyridine ring substituted at the 2-position with a thiophene moiety and linked via a methylene bridge to the nicotinamide nitrogen.

Properties

IUPAC Name |

5-bromo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3OS/c17-13-7-12(9-18-10-13)16(21)20-8-11-3-4-19-14(6-11)15-2-1-5-22-15/h1-7,9-10H,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESCRNATNYJLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

Coupling Reaction: The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of thiophene with the brominated pyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction. This can be achieved by reacting the intermediate with nicotinic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group in the nicotinamide moiety, converting it to an amine.

Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide exhibit significant antibacterial activity. Studies have shown efficacy against resistant bacterial strains, including Klebsiella pneumoniae. The presence of the bromine atom enhances the reactivity of the compound, potentially increasing its antimicrobial potency.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. For instance, structurally similar nicotinamide derivatives have been reported to inhibit tumor growth in murine models by affecting key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Bromination : The introduction of bromine enhances antimicrobial activity.

- Heterocyclic Rings : The presence of thiophene and pyridine rings contributes significantly to the compound's interaction with biological targets.

Case Studies

Several case studies highlight the efficacy of related compounds:

- Antibacterial Study : A derivative was evaluated against New Delhi Metallo-beta-lactamase-producing strains, showing promising results in inhibiting bacterial growth.

- Anticancer Evaluation : In vitro studies demonstrated that similar nicotinamide derivatives inhibited cancer cell proliferation with IC50 values significantly lower than conventional chemotherapeutics.

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Brominated Nicotinamide Derivatives

5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide () :

- Substituents : 5-methyl-2-pyridinyl group attached to the nicotinamide nitrogen.

- Key Differences : Lacks the thiophene-pyridine hybrid side chain, resulting in reduced aromatic π-system complexity. The methyl group on the pyridine may enhance lipophilicity compared to the thiophene-containing analog.

- Synthesis : Likely involves brominated nicotinamide coupling with methyl-substituted pyridine intermediates.

Stage 14.1 (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide () :

- Substituents : Pyrrolidine-hydroxymethyl and fluorinated aryl groups.

- Key Differences : Incorporates a fluorinated aromatic ring and a saturated pyrrolidine ring, which may improve metabolic stability or target selectivity.

- Physicochemical Data : UPLC-MS m/z 468.3 [M+H]+; shorter retention time (1.00 min) suggests distinct polarity .

Thiophene-Containing Analogs

2-(7-Bromo-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-bromophenyl)ethan-1-one (): Substituents: Benzoimidazotriazole core with thiophene and bromophenyl groups. Synthesis: Follows General Procedure C (40°C, multi-step coupling) .

N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide () :

- Substituents : Thiazole-methylthio and fluorophenyl groups.

- Key Differences : Thiazole ring introduces sulfur-based hydrogen bonding and alters electronic properties.

- Physicochemical Data : ESI-MS m/z 436.1 [M+H]+; HPLC purity 70% .

Physicochemical and Spectroscopic Comparisons

Implications of Structural Differences

- Thiophene vs.

- Bromine Substitution : Bromine increases molecular weight and polarizability compared to chloro or methyl analogs (e.g., ’s 6-chloro derivative), possibly affecting binding affinity or crystal packing .

- Hybrid Side Chains : The thiophene-pyridinylmethyl group offers a planar, conjugated system that may improve solubility in polar solvents relative to purely aliphatic substituents .

Biological Activity

5-Bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of a bromine atom, thiophene, and pyridine rings contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide |

| Molecular Formula | C15H13BrN4OS |

| Molecular Weight | 364.26 g/mol |

The biological activity of 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and influence cell signaling pathways, particularly in cancer cells. The compound may induce apoptosis through caspase activation, similar to other nicotinamide derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of nicotinamide derivatives, including 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide. For instance, a series of N-substituted nicotinamides have been identified as potent inducers of apoptosis in various cancer cell lines. The compound's ability to inhibit microtubule polymerization has also been noted, suggesting a mechanism that disrupts mitotic processes .

Antifungal Activity

In addition to anticancer effects, compounds similar to 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide have demonstrated significant antifungal activity. A study reported that derivatives with thiophene moieties exhibited excellent fungicidal properties against several fungal strains, indicating potential applications in agricultural settings .

Case Studies and Research Findings

- Caspase Activation Assay : A high-throughput screening (HTS) assay revealed that certain nicotinamides could activate caspases in T47D breast cancer cells, leading to apoptosis. The lead compound from this series showed an EC50 value of 0.082 µM, demonstrating strong efficacy .

- Fungicidal Activity : In greenhouse trials, compounds structurally related to 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide exhibited EC50 values lower than commercially available fungicides, indicating superior efficacy against specific pathogens .

- Structure–Activity Relationship (SAR) : Research into the SAR of thiophene-containing nicotinamides indicated that specific substitutions significantly enhance biological activity. For example, compounds with halogen substitutions at particular positions on the pyridine ring showed increased potency against both cancer and fungal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.